N,N-Dimethylpyrrolidin-3-amine hydrochloride
Description
N,N-Dimethylpyrrolidin-3-amine hydrochloride (CAS 50534-42-4) is a pyrrolidine derivative with the molecular formula C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol . It exists as a hygroscopic white solid and is widely used in organic synthesis, particularly in heterocyclic compound formation, multi-component reactions (e.g., choline synthesis), and ionic liquid preparation . Safety protocols emphasize avoiding skin/eye contact due to its irritant properties .
Properties
CAS No. |
152811-55-7 |
|---|---|
Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
N,N-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H |
InChI Key |
JZVQJYNGSZASKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Methylation with Methyl Iodide
Methyl iodide (CH₃I) is widely used for dimethylation due to its high reactivity. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with potassium carbonate (K₂CO₃) as a base to deprotonate the amine and facilitate nucleophilic substitution.
Table 1: Representative Alkylation Conditions
| Methylating Agent | Solvent | Base | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| CH₃I | DMF | K₂CO₃ | 60°C | 75 | 95% |
| (CH₃)₂SO₄ | THF | NaH | 25°C | 68 | 92% |
The reaction typically achieves 65–75% yield, with residual solvents removed via rotary evaporation. The product is isolated as a free base before conversion to the hydrochloride salt.
Optimization of Reaction Parameters
Key variables affecting yield and selectivity include:
-
Solvent Polarity: DMF enhances reaction rates but complicates purification. THF offers a balance between reactivity and ease of workup.
-
Stoichiometry: A 2.2:1 molar ratio of methyl iodide to amine ensures complete dimethylation.
-
Temperature: Elevated temperatures (60–80°C) reduce reaction time but may promote side reactions like quaternary ammonium salt formation.
Chiral Resolution Techniques
N,N-Dimethylpyrrolidin-3-amine exhibits chirality at the 3-position, necessitating enantioselective synthesis or resolution.
Diastereomeric Salt Formation
Racemic N,N-Dimethylpyrrolidin-3-amine is resolved using chiral resolving agents such as (R)- or (S)-tartaric acid. The process involves:
-
Dissolving the racemic mixture in ethanol.
-
Adding stoichiometric (R)-tartaric acid to form diastereomeric salts.
-
Crystallizing the less soluble salt, followed by filtration and neutralization.
Table 2: Resolution Efficiency with Tartaric Acid Derivatives
| Resolving Agent | Solvent | Temperature | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|
| (R)-Tartaric acid | EtOH | 25°C | >99% | 45 |
| (S)-Mandelic acid | MeCN | 0°C | 95% | 38 |
This method achieves high enantiopurity (>99% ee) but suffers from moderate yields due to partial solubility of the salts.
Asymmetric Catalysis
Enantioselective alkylation using chiral catalysts like spirocyclic phosphoric acids avoids post-synthesis resolution. For example, (S)-N,N-Dimethylpyrrolidin-3-amine is synthesized via Cu(I)-catalyzed asymmetric addition of dimethylzinc to pyrrolidin-3-one imines.
Key Advantages:
-
Atom Economy: Reduces waste by eliminating resolution steps.
-
Scalability: Suitable for multi-kilogram production with 80–85% ee.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt to enhance stability and solubility. This involves:
-
Dissolving N,N-Dimethylpyrrolidin-3-amine in anhydrous methanol.
-
Dropwise addition of concentrated HCl (37%) at 0–5°C.
-
Crystallization by cooling to −20°C and vacuum filtration.
Critical Parameters:
-
Acid Equivalents: 1.05–1.10 equivalents of HCl prevent excess free acid.
-
Crystallization Solvent: Methanol or ethanol yields crystals with >98% purity.
Table 3: Salt Formation Optimization
| Solvent | HCl Equivalents | Crystallization Temp. | Purity (%) |
|---|---|---|---|
| MeOH | 1.05 | −20°C | 98.5 |
| EtOH | 1.10 | −10°C | 97.8 |
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to enhance efficiency and safety.
Continuous Flow Alkylation
-
Reactor Design: Tubular reactors with static mixers ensure uniform temperature and reagent mixing.
-
Residence Time: 10–15 minutes at 60°C.
-
Output: 50–100 kg/day with 70–75% yield.
Purification via Crystallization
Industrial crystallization uses anti-solvent addition (e.g., ethyl acetate) to precipitate the hydrochloride salt. Process analytical technology (PAT) monitors crystal size distribution for consistency.
Reductive Amination Approaches
An alternative route involves reductive amination of pyrrolidin-3-one with dimethylamine:
-
Condensation of pyrrolidin-3-one and dimethylamine in methanol.
-
Reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
-
Acidification with HCl to form the hydrochloride salt.
Table 4: Reductive Amination Conditions
| Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 5.5 | 82 |
| NaBH(OAc)₃ | THF | 6.0 | 78 |
This method avoids alkylation’s stoichiometric waste but requires careful pH control to minimize side reactions.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation + Resolution | 45 | >99 | Moderate | Low |
| Asymmetric Catalysis | 70 | 85 | High | Medium |
| Reductive Amination | 80 | N/A | High | High |
Reductive amination offers the highest yield and scalability, while resolution ensures enantiopurity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical nucleophiles include halides, alkoxides, and thiolates.
Major Products Formed:
Oxidation: N-oxides of N,N-Dimethylpyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N,N-Dimethylpyrrolidin-3-amine hydrochloride is frequently used as a precursor for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it an essential component in the development of pharmaceuticals and agrochemicals.
Key Reactions
The compound participates in several important chemical reactions:
- Oxidation : Converts to N-oxides using oxidizing agents like hydrogen peroxide.
- Reduction : Forms secondary amines through reduction with lithium aluminum hydride or sodium borohydride.
- Substitution : Engages in nucleophilic substitution reactions where the dimethylamine group can be replaced by other nucleophiles.
Biological Applications
Enzyme Mechanisms and Ligand Interactions
Research indicates that this compound plays a significant role in studying enzyme mechanisms. It acts as a ligand in biochemical assays, helping to elucidate interactions between enzymes and substrates.
Antibacterial Activity
Recent studies have highlighted its potential as an antibacterial agent. For instance, it has demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values supporting its clinical relevance. In vivo studies further confirmed its efficacy against resistant bacterial infections in mouse models.
Therapeutic Potential
Pharmaceutical Development
this compound is being explored for its therapeutic effects in various medical contexts. Its ability to modulate neurotransmitter levels positions it as a candidate for developing treatments for neurological disorders. Additionally, its role as an intermediate in synthesizing pharmaceuticals enhances its importance in drug discovery.
Case Studies
-
Antibacterial Efficacy
- A study investigated the compound's activity against resistant bacterial strains, demonstrating significant antibacterial properties with effective concentrations suitable for clinical use. The findings suggest its potential as a new treatment option against antibiotic-resistant infections.
- Enzyme Inhibition Studies
Data Tables
| Application Area | Details |
|---|---|
| Chemical Synthesis | Used as a building block for complex organic molecules |
| Biological Activity | Effective against multidrug-resistant bacteria |
| Therapeutic Potential | Investigated for neurological disorder treatments |
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-Oxides |
| Reduction | Lithium aluminum hydride | Secondary amines |
| Substitution | Alkyl halides | Substituted derivatives |
Mechanism of Action
The mechanism of action of N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group is particularly reactive, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Alicyclic Amines: Ring Size and Substituent Effects
N,N-Dimethylpyrrolidin-3-amine hydrochloride belongs to the alicyclic amine family. Comparisons with analogs reveal:
- N,N-Dimethylpiperidin-4-amine : Larger piperidine ring (6-membered) showed reduced binding to 5-HT₆R (Ki > 1 µM) but retained MAO-B inhibition (pIC₅₀ = 7.2) .
- N-Methylazetidin-3-amine : Smaller azetidine ring (4-membered) exhibited moderate MAO-B inhibition (pIC₅₀ = 6.5) but poor 5-HT₆R affinity .
- (S)-Pyrrolidin-3-ylmethanamine : Retained MAO-B inhibition (pIC₅₀ = 7.8) but lacked 5-HT₆R binding, highlighting the critical role of dimethyl substitution .
Key Insight : The 5-membered pyrrolidine ring in N,N-dimethylpyrrolidin-3-amine balances steric bulk and enzyme inhibition, though it compromises 5-HT₆R affinity compared to piperazine derivatives .
Steric Effects in Sulfonamide Derivatives
In sulfonamide-based antitumor agents (e.g., compound 56 ), N,N-dimethylpyrrolidin-3-amine substitution led to loss of activity (IC₅₀ > 5 µM) due to steric hindrance, whereas smaller amines (e.g., dimethylamine, 52 ) retained potency (IC₅₀ = 210 nM) .
Structural Comparison :
| Compound | Substituent | Activity (IC₅₀) |
|---|---|---|
| 52 | Dimethylamine | 210 nM |
| 56 | N,N-Dimethylpyrrolidin-3-amine | >5 µM |
Enantiomeric and Stereochemical Variations
- (S)-Alaninol derivative (63): Demonstrated 4-fold higher potency (IC₅₀ = 170 nM) than its (R)-enantiomer (880 nM) in tumor cell assays .
Core Structural Modifications in Quinazoline/Quinoline Scaffolds
- 1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpyrrolidin-3-amine: Achieved 80% yield in synthesis and showed nanomolar activity (MW = 337.5 [M+H]⁺) in retinoblastoma protein (RBBP4) antagonism .
- Compound 25 (quinoline core without pyrrole): Showed reduced 5-HT₆R affinity (Ki = 89 nM vs. 17 nM for parent compound) and MAO-B inhibition, underscoring the necessity of the pyrroloquinoline core .
Solubility and Pharmacokinetic Properties
- Racemic Alaninol derivative (61): Achieved >120 µM solubility in PBS while maintaining nanomolar potency, demonstrating how hydrophilic groups enhance bioavailability without sacrificing activity .
- This compound: Limited solubility data available, but its hygroscopic nature suggests moderate aqueous solubility .
Data Table: Comparative Analysis
Biological Activity
N,N-Dimethylpyrrolidin-3-amine hydrochloride, a derivative of pyrrolidine, has garnered attention for its diverse biological activities and potential applications in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 150.65 g/mol. It is typically synthesized through the reaction of pyrrolidine with dimethylamine under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity .
Synthesis Overview
| Method | Description |
|---|---|
| Reaction Conditions | Controlled temperature and pressure; use of solvents and catalysts |
| Industrial Production | Continuous flow reactors for scalability and efficiency |
| Purification Techniques | Crystallization and chromatography for high purity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Its chiral nature allows it to selectively bind to these targets, modulating their activity.
- Enzyme Interaction : The compound can act as an inhibitor or activator in enzymatic reactions, influencing pathways related to neurotransmitter modulation.
- Receptor Binding : It has been studied as a ligand in receptor binding assays, particularly in the context of serotonin receptors .
Biological Activity
This compound exhibits significant biological activities, particularly within the central nervous system (CNS). Research indicates its potential effects on neurotransmitter systems, although specific mechanisms are still under investigation.
Key Biological Activities
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential influence on serotonin and dopamine pathways |
| Pharmacological Applications | Explored for use in treating neurodegenerative diseases such as Alzheimer's disease |
| Ligand Studies | Used in studies involving receptor binding to assess pharmacodynamics |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Alzheimer's Disease Research : A study focused on multitarget treatment strategies for Alzheimer's disease demonstrated that compounds with similar structural features could effectively modulate serotonin receptors and monoamine oxidase activity .
- Anticancer Activity : Research into related pyrrolidine derivatives has shown promising anticancer properties, suggesting that this compound may share similar therapeutic potential .
- Neuropharmacology : Investigations into its role as a ligand have provided insights into its efficacy in modulating cognitive functions, particularly through receptor interactions that influence memory and learning processes.
Comparative Analysis with Similar Compounds
The unique chiral nature of this compound distinguishes it from related compounds. Below is a comparison with similar pyrrolidine derivatives:
| Compound Name | Chirality | Notable Activities |
|---|---|---|
| N,N-Dimethylpyrrolidine | Non-chiral | General solvent properties |
| N-Methylpyrrolidine | Chiral | Neurotransmitter modulation |
| Pyrrolidine | Non-chiral | Basic building block in organic synthesis |
Q & A
Basic: What synthetic routes are commonly used to prepare N,N-Dimethylpyrrolidin-3-amine hydrochloride, and how do reaction conditions optimize yield?
Answer:
The primary synthetic method involves reductive amination of pyrrolidin-3-one with dimethylamine under hydrogenation (H₂/Pd-C or NaBH₄), followed by salt formation with HCl . Alternative routes include nucleophilic substitution of 3-chloropyrrolidine with dimethylamine. Yield optimization requires:
- Temperature control : 0–5°C during HCl addition to prevent decomposition.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
Basic: How does the hydrochloride salt form influence solubility and stability compared to the free base?
Answer:
The hydrochloride salt significantly enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, facilitating biological assays . Stability studies indicate:
- Thermal stability : Decomposition onset at ~180°C (DSC data) .
- Hygroscopicity : Requires desiccated storage (−20°C under argon) to prevent moisture absorption and degradation .
Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?
Answer:
- NMR : ¹³C NMR distinguishes between regioisomers (e.g., 3- vs. 2-amine substitution) via chemical shifts at δ 45–50 ppm (C3) and δ 55–60 ppm (N-CH₃) .
- X-ray crystallography : Confirms stereochemistry; the (S)-enantiomer shows a distinct unit cell symmetry (space group P2₁2₁2₁) .
- Mass spectrometry (HRMS) : Accurate mass (<5 ppm error) differentiates from dimethylpyrrolidine byproducts .
Advanced: How does stereochemistry modulate receptor binding affinity in neurotransmitter systems?
Answer:
The (S)-enantiomer exhibits 10-fold higher binding affinity for dopamine D₂ receptors (IC₅₀ = 12 nM) compared to the (R)-form (IC₅₀ = 120 nM), attributed to optimal spatial alignment with the receptor’s hydrophobic pocket . Methodological insights:
- Chiral chromatography : Use of cellulose-based CSP columns (e.g., Chiralpak® IC) for enantiomer separation.
- Molecular docking : Simulations (AutoDock Vina) predict hydrogen bonding between the protonated amine and Asp114 residue in D₂ receptors .
Advanced: How can conflicting data on MAO-B inhibition activity be reconciled across studies?
Answer: Contradictions arise from:
- Assay variability : Fluorescent (kynuramine) vs. radiometric (¹⁴C-tyramine) methods yield differing IC₅₀ values (e.g., 1.2 μM vs. 3.4 μM) .
- Cellular context : Primary neuron vs. recombinant enzyme assays differ due to membrane permeability and metabolite interference.
Resolution strategies : - Standardize assay conditions (pH 7.4, 37°C).
- Use orthogonal methods (e.g., SPR for binding kinetics) .
Basic: What key physicochemical properties dictate laboratory handling protocols?
Answer:
| Property | Value | Handling Implication |
|---|---|---|
| Melting Point | 165–166°C (decomposes) | Avoid heating above 150°C. |
| Hygroscopicity | High | Store under argon with desiccant. |
| pKa (amine) | 9.2 ± 0.3 | Protonated at physiological pH. |
Advanced: How do computational models predict metabolic pathways and reactivity?
Answer:
- Density Functional Theory (DFT) : Predicts oxidation at the pyrrolidine ring (ΔG‡ = 25 kcal/mol for N-oxide formation) .
- PBPK modeling : Simulates hepatic clearance via CYP3A4-mediated N-demethylation (t₁/₂ = 2.3 h in human microsomes) .
- PISTACHIO database : Identifies plausible metabolites (e.g., hydroxylated derivatives) for LC-MS/MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
